molecular formula C16H15N3OS B13130258 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

Cat. No.: B13130258
M. Wt: 297.4 g/mol
InChI Key: GKYIZPVKMJCROT-UHFFFAOYSA-N
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Description

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2-aminothiazole, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one typically involves the condensation of diphenylamine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

(2Z)-2-[(N-phenylanilino)methylimino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20)

InChI Key

GKYIZPVKMJCROT-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/CN(C2=CC=CC=C2)C3=CC=CC=C3)/S1

Canonical SMILES

C1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1

Origin of Product

United States

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